
N-Fmoc-3-甲基苄基甘氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-3-methylbenzyl-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions. The Fmoc group is a base-labile protecting group that can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives .
科学研究应用
N-Fmoc-3-methylbenzyl-glycine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
作用机制
Target of Action
The primary target of N-(((9H-fluoren-9-yl)methoxy)carbonyl)-n-(3-methylbenzyl)glycine, also known as N-Fmoc-3-methylbenzyl-glycine, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .
Mode of Action
N-Fmoc-3-methylbenzyl-glycine interacts with its targets by forming a carbamate linkage . This interaction is facilitated by the fluorenylmethoxycarbonyl (Fmoc) group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of N-Fmoc-3-methylbenzyl-glycine in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds . The compound’s Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . This is achieved through aromatic π–π stacking and hydrogen bonding interactions .
Pharmacokinetics
The compound’s molecular weight is 40145 , which may influence its bioavailability.
Result of Action
The result of N-Fmoc-3-methylbenzyl-glycine’s action is the protection of the amine group of amino acids during peptide synthesis . This protection allows for the formation of peptide bonds without interference from the amine group . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of N-Fmoc-3-methylbenzyl-glycine is influenced by environmental factors such as pH and temperature . The compound’s Fmoc group is base-labile, meaning it can be removed in a basic environment . Additionally, the compound’s action can be influenced by the presence of other chemicals, such as piperidine, which is used to remove the Fmoc group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-methylbenzyl-glycine typically involves the protection of the amino group of 3-methylbenzyl-glycine with the Fmoc group. This can be achieved by reacting 3-methylbenzyl-glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of N-Fmoc-3-methylbenzyl-glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings .
化学反应分析
Types of Reactions
N-Fmoc-3-methylbenzyl-glycine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Major Products Formed
相似化合物的比较
Similar Compounds
N-Boc-3-methylbenzyl-glycine: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group, which is removed under acidic conditions.
N-Cbz-3-methylbenzyl-glycine: Uses the carboxybenzyl (Cbz) group as a protecting group, which is removed by catalytic hydrogenation.
Uniqueness
N-Fmoc-3-methylbenzyl-glycine is unique due to its base-labile Fmoc protecting group, which allows for selective deprotection under mild basic conditions. This property makes it particularly useful in solid-phase peptide synthesis, where orthogonal protection strategies are essential .
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(3-methylphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17-7-6-8-18(13-17)14-26(15-24(27)28)25(29)30-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCOUHQJYIFXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5-benzoylthiophen-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2550462.png)
![(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2550464.png)
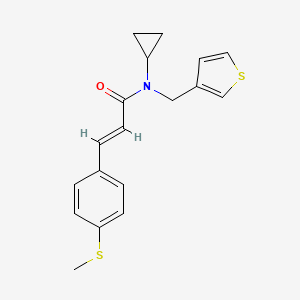
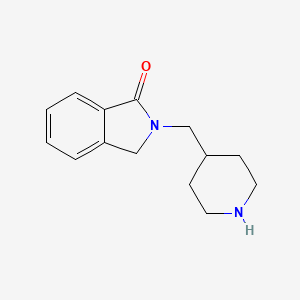
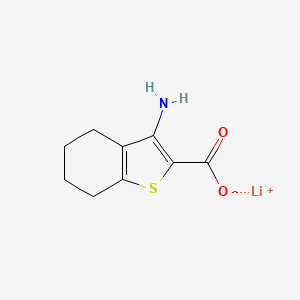
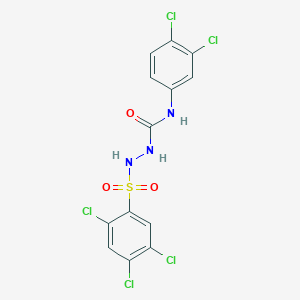

![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-2-yl-methylamine oxalate](/img/structure/B2550473.png)
![3-(BENZENESULFONYL)-7-CHLORO-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2550476.png)

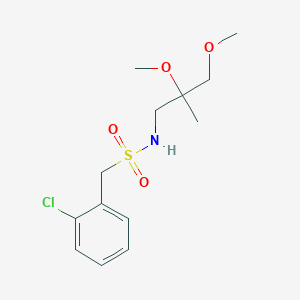
![[(3-Chloro-4-fluorophenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2550480.png)
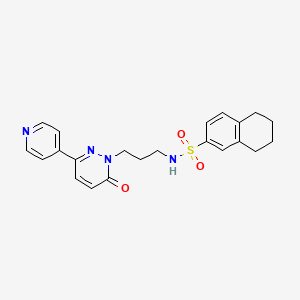
![N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide](/img/structure/B2550484.png)
